molecular formula C10H10FNO2 B11756037 5-(4-Fluorophenyl)morpholin-3-one

5-(4-Fluorophenyl)morpholin-3-one

Cat. No.: B11756037
M. Wt: 195.19 g/mol
InChI Key: DGZJMYVFCAVJPP-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H10FNO2 It is a morpholine derivative, characterized by the presence of a fluorophenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)morpholin-3-one typically involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-fluorophenylethanolamine. This intermediate is then cyclized with phosgene to yield the desired morpholinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Fluorophenyl)morpholin-3-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-fluorophenyl)morpholin-3-one
  • 5-(4-Chlorophenyl)morpholin-3-one
  • 5-(4-Bromophenyl)morpholin-3-one

Uniqueness

5-(4-Fluorophenyl)morpholin-3-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro and bromo analogs. This fluorine substitution can lead to improved binding affinity and selectivity in biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

5-(4-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)

InChI Key

DGZJMYVFCAVJPP-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=C(C=C2)F

Origin of Product

United States

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